molecular formula C17H11N5S B14940380 7-Amino-5-phenyl-2-(2-thienyl)imidazo[1,5-B]pyridazin-3-YL cyanide

7-Amino-5-phenyl-2-(2-thienyl)imidazo[1,5-B]pyridazin-3-YL cyanide

Cat. No.: B14940380
M. Wt: 317.4 g/mol
InChI Key: GHPAYDKIZQCWRY-UHFFFAOYSA-N
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Description

7-Amino-5-phenyl-2-(2-thienyl)imidazo[1,5-B]pyridazin-3-YL cyanide is a complex organic compound that belongs to the class of imidazo[1,5-B]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thienyl group and the cyanide moiety adds to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5-phenyl-2-(2-thienyl)imidazo[1,5-B]pyridazin-3-YL cyanide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable thienyl-substituted ketone in the presence of a base can lead to the formation of the imidazo[1,5-B]pyridazine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-phenyl-2-(2-thienyl)imidazo[1,5-B]pyridazin-3-YL cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to the formation of reduced analogs .

Scientific Research Applications

7-Amino-5-phenyl-2-(2-thienyl)imidazo[1,5-B]pyridazin-3-YL cyanide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Amino-5-phenyl-2-(2-thienyl)imidazo[1,5-B]pyridazin-3-YL cyanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-5-phenyl-2-(2-thienyl)imidazo[1,5-B]pyridazin-3-YL cyanide is unique due to the presence of the thienyl group and the cyanide moiety, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C17H11N5S

Molecular Weight

317.4 g/mol

IUPAC Name

7-amino-5-phenyl-2-thiophen-2-ylimidazo[1,5-b]pyridazine-3-carbonitrile

InChI

InChI=1S/C17H11N5S/c18-10-12-9-13-15(11-5-2-1-3-6-11)20-17(19)22(13)21-16(12)14-7-4-8-23-14/h1-9H,(H2,19,20)

InChI Key

GHPAYDKIZQCWRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C(=NN3C(=N2)N)C4=CC=CS4)C#N

Origin of Product

United States

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